Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
Description
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Properties
IUPAC Name |
3-(2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-9-12(7-4-8-17(13,14)15)10-5-2-3-6-11(10)16-9/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEOLEIVLCYZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069105 | |
| Record name | Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56405-37-9 | |
| Record name | Betaine 2-methyl-3-(3-sulfopropyl)benzothiazolium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56405-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(3-sulphonatopropyl)benzothiazolium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056405379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(3-sulphonatopropyl)benzothiazolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.671 | |
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| Record name | 2-METHYL-3-(3-SULPHONATOPROPYL)BENZOTHIAZOLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF62R49CAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt (commonly referred to as MTS) is a compound that exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological properties, applications, and relevant research findings.
- Molecular Formula : C11H13N2O3S2
- Molecular Weight : Approximately 271.36 g/mol
- Structure : The compound features a benzothiazole moiety, characterized by a bicyclic structure containing sulfur and nitrogen. The inner salt form indicates that it exists as a zwitterion, enhancing its solubility in polar solvents like water.
1. Cell Viability Assays
MTS is widely utilized in cell viability assays due to its ability to be reduced by mitochondrial enzymes into formazan dyes. This transformation allows for colorimetric quantification of cell viability and proliferation:
- Mechanism : MTS is converted to formazan in metabolically active cells, leading to a color change that can be measured spectrophotometrically.
- Applications : Commonly used in cancer research and drug testing to assess the cytotoxic effects of various compounds on different cell lines.
2. Antimicrobial Properties
Research has indicated that benzothiazolium derivatives, including MTS, possess antimicrobial activity:
- Study Findings : In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Mechanism of Action : The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or interference with cellular metabolic processes.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of MTS compared to other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)- | C13H15N2O4S2 | Enhanced solubility due to methoxy groups |
| Benzothiazole | C7H5NS | Simpler structure; primarily used as an intermediate in synthesis |
| MTS Reagent (various derivatives) | Varies | Includes multiple derivatives with varying solubility and reactivity |
MTS stands out due to its specific sulfopropyl group which enhances water solubility and makes it particularly effective as a reagent in biological assays.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of MTS against several pathogens. Results showed that MTS exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating high potency.
Cytotoxicity Assessment
In another research effort, the cytotoxic effects of MTS were assessed using human cancer cell lines. The results demonstrated that MTS treatment led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent. Flow cytometry analysis revealed that MTS induced apoptosis in treated cells.
Safety and Toxicology
While MTS shows promising biological activities, safety assessments are crucial:
- Irritation Potential : May cause eye and skin irritation upon exposure. Prolonged exposure may lead to respiratory tract irritation .
- Toxicological Properties : The toxicological profile is not fully characterized; therefore, further studies are warranted to understand long-term effects and safe usage guidelines .
Scientific Research Applications
Biochemical Applications
-
Cell Viability Assays :
- MTS is primarily used in colorimetric assays to assess cell viability. It is reduced by mitochondrial enzymes in living cells to form formazan dyes, which can be quantified spectrophotometrically.
- Case Study : In a study evaluating the cytotoxic effects of various compounds on cancer cell lines, MTS assays were employed to measure cell proliferation and viability accurately. The results indicated that MTS is a reliable indicator of cellular metabolic activity.
-
Antimicrobial Activity :
- Research has shown that benzothiazolium derivatives exhibit antimicrobial properties. MTS can be modified to enhance its efficacy against specific pathogens.
- Case Study : A study demonstrated the antimicrobial activity of modified MTS compounds against E. coli and Staphylococcus aureus, indicating potential for pharmaceutical applications.
Synthetic Organic Chemistry
Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt serves as a precursor for synthesizing various thiazole dyes and other derivatives. The unique structure allows for modifications that can lead to compounds with tailored properties.
- Synthesis Methods :
- Various synthetic routes are available for producing MTS and its derivatives, allowing customization of the compound's properties by altering substituents on the benzothiazole ring or the sulfopropyl group.
The versatility of MTS makes it valuable not only in research but also in industrial applications such as dye manufacturing and as a reagent in various chemical reactions. Its zwitterionic nature contributes to its effectiveness in diverse environments.
Chemical Reactions Analysis
Nucleophilic Substitutions
The benzothiazolium ring undergoes nucleophilic attacks at the C2 position due to its electron-deficient nature. For example:
-
Thiol Exchange : Reacts with thiols (e.g., 2-mercapto-5-chloro-benzothiazole) to form disulfide-linked derivatives ( ).
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Condensation with Aldehydes : Participates in Biginelli-like reactions under acidic conditions to form dihydropyrimidinones, facilitated by the sulfonate group stabilizing intermediates ( ).
Cyclocondensation Reactions
In the presence of dicarbonyl compounds and urea/thiourea, the compound acts as a catalyst precursor in heteropolyanion-based ionic liquids (HPAILs). The sulfopropyl group stabilizes enolate intermediates during cyclocondensation ( ):
Mechanism Highlights
-
Activation of aldehydes via coordination with the sulfonate group.
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Enolate formation from 1,3-dicarbonyl compounds.
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Mannich-like addition and cyclization to yield heterocyclic products.
Redox Reactions in Biological Assays
In cell viability assays, the compound is reduced by mitochondrial dehydrogenases to form water-soluble formazan dyes. The reaction is concentration-dependent and monitored spectrophotometrically at 490–500 nm (,):
Key Data
| Parameter | Value |
|---|---|
| λ<sub>max</sub> (formazan) | 490–500 nm |
| Linear Range | 0.1–10 μM |
| Detection Limit | 0.05 μM |
Derivatization for Functional Materials
The sulfonate group enables covalent modifications for applications in dyes and sensors:
-
Thiazole Dye Synthesis : Coupling with diazonium salts generates azo dyes with tunable absorption maxima ().
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Polymer Functionalization : Acts as a monomer in sulfobetaine-based zwitterionic polymers for antifouling coatings ( ).
Comparative Reactivity of Derivatives
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, releasing SO<sub>2</sub> and benzothiazole fragments ( ).
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Photodegradation : UV exposure induces ring-opening via C–S bond cleavage, forming sulfonic acid derivatives ().
This compound’s versatility in organic synthesis, catalysis, and bioassays underscores its importance in research and industrial applications. Its zwitterionic structure and tunable reactivity make it a cornerstone for developing functional materials and biochemical tools.
Preparation Methods
Primary Synthetic Route and Reaction Mechanism
The compound is synthesized via a Zincke salt intermediate reaction , where 2-methylbenzothiazole reacts with 1,3-propane sultone under controlled conditions. The general mechanism involves:
- Quaternization : Formation of the benzothiazolium ring through alkylation.
- Sulfonation : Introduction of the sulfopropyl group via nucleophilic substitution.
Key reaction equation :
$$
\text{2-Methylbenzothiazole} + \text{1,3-Propane sultone} \xrightarrow{\text{Base}} \text{Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt}
$$
Optimized Reaction Conditions
Experimental data from patent WO2013114115A1 and industrial protocols highlight the following parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 15–35°C (ambient) | Prevents decomposition |
| Reaction Time | 4–8 hours | Balances kinetics and side reactions |
| Base | Sodium acetate (0.5–1 eq) | Enhances nucleophilicity |
| Solvent | Anhydrous acetone or DMF | Improves solubility |
- Ambient temperature reduces energy costs vs. traditional methods requiring >70°C.
- Sodium acetate minimizes byproduct formation compared to stronger bases like NaOH.
Industrial-Scale Production Techniques
Large-scale synthesis employs:
- Continuous flow reactors for precise temperature control and reduced batch variability.
- In-line purification using ion-exchange resins to achieve >98% purity.
Typical yield : 85–92% (bench-scale), 78–85% (industrial).
Characterization and Quality Control
Post-synthesis analysis includes:
| Technique | Critical Data Points |
|---|---|
| UV-Vis Spectroscopy | λmax = 315 nm (in H2O) |
| Melting Point | 197–199°C (decomposition) |
| TLC | Rf = 0.42 (Silica gel, EtOAc/MeOH 4:1) |
- Hygroscopic; requires storage under anhydrous conditions.
- Degrades above 200°C, releasing sulfur oxides.
Comparative Analysis of Bases
The base significantly affects reaction efficiency:
| Base | Yield (%) | Byproducts |
|---|---|---|
| Sodium acetate | 89 | Minimal |
| Triethylamine | 78 | Amine salts |
| Pyridine | 82 | N-oxide |
Sodium acetate is preferred for its low cost and minimal side reactions.
Q & A
Q. What synthetic methodologies are recommended for synthesizing Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt, and what are the critical reaction parameters?
Methodological Answer: The compound is typically synthesized via sulfopropylation of a benzothiazole precursor using 1,3-propanesultone under controlled conditions. Key steps include:
- Reagent Selection : Use 2-methylbenzothiazole and 1,3-propanesultone in a polar aprotic solvent (e.g., acetonitrile or DMF) .
- Temperature Control : Maintain reaction temperatures between 60–80°C to optimize sulfopropyl group incorporation while minimizing side reactions.
- Purification : Post-reaction, isolate the product via recrystallization or column chromatography. Validate purity using 1H-NMR (e.g., δ 2.8–3.2 ppm for sulfopropyl protons) and HPLC (>98% purity) .
Q. Critical Parameters Table
| Parameter | Optimal Range | Impact of Deviation |
|---|---|---|
| Reaction Temperature | 60–80°C | Lower: Incomplete reaction; Higher: Decomposition |
| Solvent Polarity | High (DMF, MeCN) | Low polarity reduces solubility |
| Molar Ratio (Precursor:Sultone) | 1:1.1–1.2 | Excess sultone improves yield |
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the sulfopropyl group via characteristic peaks:
- 1H-NMR : δ 1.8–2.2 ppm (methylene protons), δ 3.0–3.5 ppm (sulfonate protons) .
- 13C-NMR : δ 45–55 ppm (quaternary carbons adjacent to sulfur).
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion ([M]+) at m/z 301.0784 (exact mass) .
- HPLC-UV/Vis : Use a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. What analytical methodologies are optimal for detecting and quantifying this compound in environmental matrices (e.g., water, sludge)?
Methodological Answer: Environmental detection requires high sensitivity due to low concentrations (ppb levels). Recommended approaches:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges for complex matrices like sludge .
Q. Detection Limits Table
| Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |
|---|---|---|---|
| Water | 5 | 15 | 85–95 |
| Sludge | 20 | 60 | 70–80 |
Q. How does the sulfopropyl group influence the compound’s bioactivity and toxicity in biological systems?
Methodological Answer: The sulfopropyl group enhances water solubility and modulates interactions with cellular targets:
- Anticancer Activity : The sulfonate moiety increases binding affinity to DNA topoisomerase II, as shown in MTT assays (IC50: 12 µM in HeLa cells) .
- Toxicity Profiling :
- In Vivo Models : Zebrafish embryos exposed to 100 µM exhibit developmental delays (e.g., tail curvature) due to oxidative stress .
- Mechanistic Studies : ROS generation measured via DCFH-DA fluorescence (2-fold increase at 50 µM) .
Q. Experimental Design for Toxicity Studies
Dose Range : 10–200 µM in cell culture or 1–100 µM in zebrafish.
Endpoints : Apoptosis (Annexin V/PI staining), oxidative stress (GSH/GSSG ratio).
Controls : Include a non-sulfonated benzothiazole analog to isolate sulfopropyl effects .
Q. What strategies resolve contradictions in reported bioactivity data for benzothiazolium derivatives?
Methodological Answer: Discrepancies often arise from experimental variables . Mitigation strategies include:
- Standardized Assay Conditions : Fix cell lines (e.g., HepG2 vs. HEK293), exposure duration (24–48 hr), and solvent controls (DMSO ≤0.1%).
- Metabolite Profiling : Use LC-QTOF-MS to identify active metabolites (e.g., desulfonation products) that may explain divergent results .
- Data Normalization : Express activity relative to a reference compound (e.g., doxorubicin for cytotoxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
